Anti-Influenza A Virus Activity: 2,3-Dichlorobenzene Analog 6i Demonstrates Superior Potency Over Other Halogen-Substituted Congeners and Ribavirin
In a systematic SAR study of sulfonylpiperazine nucleozin derivatives designed as anti-influenza A virus inhibitors, the 2,3-dichlorobenzene-substituted analogue 6i (the core sulfonylpiperazine fragment of which corresponds to the target compound) displayed the most remarkable in vitro activity against Influenza A virus among all synthesized analogues. Compounds 6d, 6g, 6h, 6i, and 6j all exhibited better activity than the clinical comparator ribavirin, with 6i identified as the most potent of the series [1]. The study was conducted in MDCK cells and all derivatives showed no obvious cellular growth inhibition, indicating a favorable selectivity window [1]. While the exact EC50 value for 6i was not disclosed in the publicly available abstract, the rank-order superiority over structurally related 4-chloro, 2,4-dichloro, and other halogen-substituted analogues provides direct intra-series evidence that the 2,3-dichlorophenyl sulfonylpiperazine motif is the preferred substitution pattern for anti-influenza A activity in this chemotype.
| Evidence Dimension | In vitro anti-Influenza A virus inhibitory activity (rank-order potency within SAR series) |
|---|---|
| Target Compound Data | 2,3-Dichlorobenzene-substituted analogue 6i: most remarkable in vitro activity; outperformed ribavirin [1] |
| Comparator Or Baseline | Ribavirin (positive control); other substituted analogues (6d, 6g, 6h, 6j) with different halogenation patterns (4-Cl, 2,4-diCl, etc.) |
| Quantified Difference | 6i > 6d, 6g, 6h, 6j > ribavirin (rank-order; exact EC50 values not disclosed in abstract) |
| Conditions | MDCK cell-based in vitro anti-influenza A virus assay [1] |
Why This Matters
For anti-influenza drug discovery programs, selecting the 2,3-dichlorophenyl sulfonylpiperazine building block provides the highest probability of achieving potent nucleoprotein inhibition based on demonstrated intra-series SAR superiority.
- [1] Chen J, Pei S, Chen JL, Yang J, Lai L, Huang X, Xu M, Chen J. Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Letters in Organic Chemistry, 2023, 20(6), 501–506. View Source
